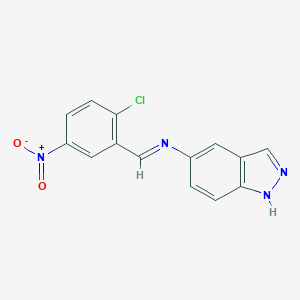

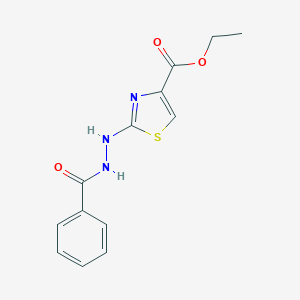

![molecular formula C17H12N2S2 B403872 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole CAS No. 400743-32-0](/img/structure/B403872.png)

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole

Overview

Description

“6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles . Imidazo[2,1-b]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds that represent a significant number of bioactive substances .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles is based on the reaction of (2 Z )-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .

Molecular Structure Analysis

The molecular structure of “6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole” is characterized by the presence of an imidazo[2,1-b]thiazole core, which is a fused ring system containing nitrogen and sulfur atoms .

Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .

Scientific Research Applications

Anticancer Properties

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, one study synthesized imidazo[2,1-b][1,3]thiazoles with the anticipation of anticancer properties. The compound 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone demonstrated a moderate ability to suppress the growth of kidney cancer cells, albeit with a weaker impact on prostate cancer, colon cancer, and leukemia cell lines (Potikha & Brovarets, 2020). Similarly, another study synthesized Mannich bases containing an imidazo (2, 1-b) Thiazole moiety and found that some derivatives exhibited significant anticancer and antioxidant activities. Notably, one derivative showed excellent activity against kidney cancer with a 69.69 value (Hussein & Al-lami, 2022).

Anthelmintic and Anti-inflammatory Activities

A series of new 6-aryl-3-(3,4-dimethoxy-phenyl)-2-phenylsulfanyl-imidazo[2,1-b]-thiazoles have been prepared and evaluated for their anthelmintic and anti-inflammatory activities. The synthesized compounds displayed promising activities in these areas, indicating their potential in treating related health conditions (Shetty et al., 2010).

Antimicrobial and Antitubercular Activities

Imidazo[2,1-b]thiazole derivatives have also shown promising results in antimicrobial and antitubercular activities. For instance, a study synthesized imidazo[2,1-b][1,3]thiazoles and evaluated their antitubercular activity, with one compound showing potent activity (Andreani et al., 2001). Moreover, a series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and exhibited potential antiviral and antimycobacterial activities. Specific compounds within this series showed promising antitubercular activity and effectiveness against viruses like Coxsackie B4 and Feline corona and herpes viruses (Gürsoy et al., 2019).

Synthesis and Chemical Properties

Various studies have explored the synthesis and chemical properties of 6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole and its derivatives, focusing on innovative methods and potential applications in medicinal chemistry. For instance, a method for assembling the imidazo[2,1-b][1,3]thiazole system was proposed, leading to the creation of biologically active derivatives (Zhu et al., 2014). Another study synthesized imidazo[2,1-b][1,3]thiazole derivatives as potent antiviral and antimycobacterial agents, enriching the understanding of these compounds' chemical and biological properties (Gürsoy et al., 2019).

Mechanism of Action

While the exact mechanism of action for “6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole” is not specified in the retrieved sources, imidazo[2,1-b]thiazoles have been reported to have potent activity in vitro and to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .

properties

IUPAC Name |

6-phenyl-5-phenylsulfanylimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2S2/c1-3-7-13(8-4-1)15-16(19-11-12-20-17(19)18-15)21-14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPOBAWQKMTVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)SC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-5-(phenylthio)imidazo[2,1-b]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-bromophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B403792.png)

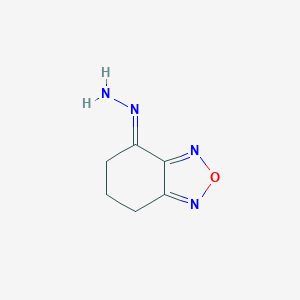

![2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B403793.png)

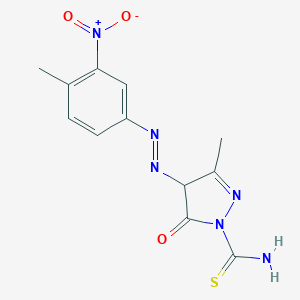

![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B403795.png)

![3-phenyl-2-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B403805.png)

![3a-methyl-3-phenyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B403808.png)

![2,6-Ditert-butyl-4-{[5-nitro-2-({4-nitrobenzyl}oxy)phenyl]imino}-2,5-cyclohexadien-1-one](/img/structure/B403811.png)

![2',6'-ditert-butyl-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403813.png)